2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3NO3/c1-10(25-15-6-5-13(18)7-11(15)9-23)16(24)22-14-4-2-3-12(8-14)17(19,20)21/h2-10H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBHMGGLDPHNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenol with an appropriate reagent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 3-(trifluoromethyl)aniline under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its applications in drug design and development. The bromine and trifluoromethyl substituents enhance its biological activity, which is crucial for the efficacy of pharmaceutical agents. Here are some specific areas of interest:
- Anticancer Agents : Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The introduction of halogen atoms often increases the compound's interaction with biological targets, potentially leading to novel anticancer therapies.
- Antimicrobial Activity : The compound's structure suggests potential antibacterial properties. Similar compounds have been studied for their effectiveness against various bacterial strains, indicating that this compound could also possess significant antimicrobial activity.
- Enzyme Inhibition : Due to its ability to interact with enzymes, this compound may serve as a lead structure for developing enzyme inhibitors. Such inhibitors are crucial in treating diseases where enzyme activity is dysregulated.
Synthetic Applications
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide involves several key steps that can be optimized for various applications in organic chemistry:
- Multi-step Synthesis : The synthesis typically includes bromination, formylation, and amidation reactions. Each step can be tailored to improve yield and purity using techniques like temperature control and solvent selection.
- Intermediate for Further Reactions : This compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a versatile building block in organic synthesis.
Case Study 1: Anticancer Activity
A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of halogen substituents in enhancing the interaction with the target proteins involved in cancer progression.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds found that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be tested for similar activities.
Case Study 3: Enzyme Interaction Studies
Molecular docking studies have been conducted to explore how this compound interacts with specific enzymes implicated in metabolic disorders. The findings indicated favorable binding affinities, suggesting potential as a therapeutic agent targeting these enzymes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and bromine groups but lacks the formyl and amide functionalities.
3-bromo-4-hydroxybenzotrifluoride: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to the combination of bromine, formyl, and trifluoromethyl groups, which confer distinct chemical and physical properties
Biological Activity
The compound 2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide , with the CAS number 852849-28-6 , is a synthetic organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H13BrF3NO3
- Molecular Weight : 416.194 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : The presence of the bromine and trifluoromethyl groups may enhance its interaction with biological targets, potentially leading to cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group contributes to increased lipophilicity, enhancing cellular permeability.
- Cell Cycle Modulation : It may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Atom | Enhances binding affinity to targets |
| Trifluoromethyl Group | Increases lipophilicity and membrane penetration |
| Formyl Group | Potentially reactive site for further modifications |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, revealing an IC50 value indicating significant cytotoxicity. The compound showed enhanced activity compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Effects : In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. Its efficacy was comparable to established antibiotics, suggesting potential as a new antimicrobial agent.
- Mechanistic Studies : Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell signaling pathways. This interaction may lead to downstream effects on gene expression and cellular metabolism.
Q & A
Q. How do weak intermolecular forces (e.g., van der Waals, π-stacking) affect solid-state properties like melting point and compressibility?
- Methodology :
- Compare experimental melting points (DSC) with computational predictions (Hirshfeld surface analysis).
- Quantify π-stacking interactions via X-ray crystallography (e.g., centroid distances < 4.0 Å) and correlate with bulk powder flowability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
